1-Isopropyl-3-nitrobenzene

Catalog No.
S1945084
CAS No.
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-3-nitrobenzene

Product Name

1-Isopropyl-3-nitrobenzene

IUPAC Name

1-nitro-3-propan-2-ylbenzene

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3

InChI Key

NRKSONABASVOGU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC(=CC=C1)[N+](=O)[O-]

1-Isopropyl-3-nitrobenzene is an organic compound characterized by the presence of a nitro group (-NO₂) and an isopropyl group (C₃H₇) attached to a benzene ring. Its chemical formula is C9H11NO2C_9H_{11}NO_2 and it has a molecular weight of approximately 165.19 g/mol. This compound is notable for its aromatic structure, which contributes to its chemical stability and reactivity in various reactions. The nitro group is a strong electron-withdrawing group, influencing the compound's reactivity and properties.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The nitro group can direct further substitutions to the meta position due to its electron-withdrawing nature.
  • Oxidation: Under oxidative conditions, such as treatment with potassium permanganate (KMnO₄), 1-isopropyl-3-nitrobenzene can be oxidized to form 3-nitrobenzoic acid, demonstrating the reactivity of the alkyl side chain .
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, which alters the compound's properties significantly.

1-Isopropyl-3-nitrobenzene can be synthesized through several methods:

  • Nitration of Isopropylbenzene: A common method involves the nitration of isopropylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic substitution reaction introduces the nitro group at the meta position.
  • Direct Substitution Reactions: Starting from 3-bromo-1-isopropylbenzene, nucleophilic substitution can be employed to introduce the nitro group.

Several compounds share structural similarities with 1-isopropyl-3-nitrobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Isopropyl-4-nitrobenzeneNitro group at para positionDifferent substitution pattern affects reactivity
2-NitropropylbenzeneNitro group at ortho positionExhibits different electronic effects
3-NitrotolueneMethyl group in addition to nitroCommonly used in explosives
NitrobenzeneSimple nitro-substituted benzeneUsed as a solvent and precursor for aniline

Each of these compounds exhibits unique reactivity patterns and applications based on the position and nature of their substituents. The positioning of the nitro group significantly influences their chemical behavior and biological activity, making 1-isopropyl-3-nitrobenzene distinct within this class of compounds.

Electrophilic Aromatic Nitration of Cumene Derivatives

The synthesis of 1-isopropyl-3-nitrobenzene proceeds through classical electrophilic aromatic substitution mechanisms, utilizing cumene as the primary aromatic substrate [1] [2]. The nitration process involves the formation of highly reactive nitronium ions which serve as the primary electrophilic species for aromatic ring activation [2] [3].

Nitronium Ion Generation in Mixed Acid Systems

The generation of nitronium ions represents the fundamental mechanistic step in the nitration of cumene derivatives. In mixed acid systems containing sulfuric acid and nitric acid, the formation of nitronium ions follows a well-established protonation mechanism [2] [3] [4]. The sulfuric acid functions as a Brønsted acid catalyst, protonating the nitric acid molecule to facilitate water elimination and nitronium ion formation [3] [5].

The mechanism proceeds through the following sequence: nitric acid undergoes protonation by sulfuric acid at the hydroxyl group, followed by elimination of water to generate the linear nitronium ion [3] [5]. This ion exhibits exceptional electrophilicity due to the positive charge localized on the nitrogen atom, making it highly reactive toward electron-rich aromatic systems [2] [6].

The equilibrium constant for nitronium ion formation is highly dependent on the acid composition and concentration. Field and Strachan demonstrated that the formation mechanism involves two water molecules in the hydration equilibrium, with the second water molecule acting as a general-base catalyst [4]. The activity of nitronium ions in industrial mononitration conditions remains sufficiently low that concentration approximates activity [4].

Under typical industrial conditions, the rate of nitronium ion formation can become rate-determining for less reactive aromatic substrates, while highly reactive compounds such as cumene derivatives react at rates limited by nitronium ion availability [7] [8]. The rate constant for nitronium ion formation has been experimentally determined for various mixed acid compositions, showing dramatic increases with sulfuric acid concentration [7] [8].

Table 1 presents the optimal reaction parameters for electrophilic aromatic nitration of cumene derivatives, demonstrating the relationship between temperature, acid concentration, and product selectivity [9] [10] [11].

Regiochemical Control in Para vs. Meta Nitration

The regiochemical outcome of cumene nitration is governed by the electronic and steric effects of the isopropyl substituent. The isopropyl group functions as an ortho-para directing group through hyperconjugation and inductive electron donation [12] [13]. This directing effect results from the stabilization of the carbocation intermediate formed during electrophilic attack at positions ortho and para to the substituent [12].

The meta-nitro product formation in 1-isopropyl-3-nitrobenzene synthesis occurs through kinetic control mechanisms. While the isopropyl group activates the ortho and para positions, steric hindrance at the ortho position and electronic factors can favor meta substitution under specific reaction conditions [12] [13]. The selectivity factor for meta versus para nitration is quantitatively influenced by solvent polarity, temperature, and acid strength [14].

Computational studies have revealed that the regioselectivity in nitration reactions cannot be accurately predicted using simple σ-complex approaches for all substitution patterns [15]. The formation of ortho isomers is consistently underestimated by computational methods, suggesting that transition state energies are influenced by factors beyond simple ground-state stabilization energies [15].

The regiochemical control in cumene nitration demonstrates significant dependence on reaction conditions. At lower temperatures and higher acid concentrations, kinetic control predominates, favoring the formation of meta-substituted products through selective transition state stabilization [16] [14]. The solvent environment plays a crucial role in determining the approach trajectory of the nitronium ion and the relative energies of competing transition states [16].

Catalytic Nitration Methodologies

Heterogeneous Acid Catalysts for Improved Selectivity

The development of heterogeneous catalytic systems for nitration reactions represents a significant advancement in process intensification and environmental sustainability [17] [18] [19]. Heterogeneous acid catalysts offer substantial advantages including ease of catalyst separation, recyclability, and selective formation of desired products compared to traditional homogeneous mixed acid systems [17] [18].

Zeolite-based catalysts, particularly H-Y zeolites, demonstrate exceptional performance in aromatic nitration reactions. These catalysts provide controlled acidity and shape selectivity, leading to enhanced regioselectivity in the formation of specific nitro isomers [19]. The crystalline framework of zeolites constrains the approach of reactants, influencing the transition state geometry and thereby affecting product distribution [19].

Sulfated zirconia catalysts exhibit remarkable activity in nitration reactions due to their superacidic properties. These catalysts generate nitronium ions through activation of nitric acid, eliminating the need for large quantities of sulfuric acid [18]. The performance of sulfated zirconia systems shows temperature-dependent behavior, with optimal activity observed at intermediate temperatures where catalyst stability is maintained [18].

Heteropoly acids, particularly phosphomolybdic acid derivatives, provide unique catalytic properties for nitration reactions. These compounds can be encapsulated within metal-organic frameworks to create highly active and selective catalysts [18]. The PMA@MIL-53(Fe) system demonstrates exceptional performance in phenol nitration, achieving high selectivity for para-nitrophenol while maintaining catalyst stability [18].

Table 2 summarizes the performance characteristics of various heterogeneous catalytic systems employed in nitration reactions, highlighting the relationship between catalyst type, operating conditions, and catalytic performance metrics.

Solvent Effects on Reaction Kinetics

The influence of solvent systems on nitration reaction kinetics extends beyond simple dielectric effects to encompass specific solvation interactions and mass transfer phenomena [14] [16]. Solvent selection critically affects the rate of nitronium ion formation, the stability of carbocation intermediates, and the overall reaction selectivity [14].

Aprotic solvents with high dielectric constants, such as nitromethane and sulfolane, significantly enhance reaction rates through stabilization of ionic intermediates [14]. The increased solvation of charged species lowers the activation energy for nitronium ion formation and carbocation stabilization, resulting in accelerated reaction kinetics [14].

The selectivity of nitration reactions demonstrates marked sensitivity to solvent polarity and coordination ability. In dichloromethane solutions, the nitronium ion-solvent interactions modify the electrophilic reactivity, leading to altered regioselectivity compared to neat acid conditions [16]. The dynamics of solvation and counterion positioning create non-equilibrium conditions that influence the approach trajectory of the nitronium ion [16].

Solvent effects on transition state energies cannot be adequately described by equilibrium solvation models when reaction coordinates involve multiple steps or lack defined transition states [16]. The reorganization of solvent molecules and counterions requires finite time, creating kinetic barriers that affect both reaction rates and selectivity [16].

Table 4 presents quantitative data on solvent effects in nitration reactions, demonstrating the correlation between solvent dielectric properties and reaction enhancement factors.

Industrial-Scale Production Processes

Batch vs. Continuous Flow Reactor Configurations

Industrial production of nitroaromatic compounds traditionally employs batch reactor configurations due to their operational flexibility and established safety protocols [9] [10]. However, continuous flow systems offer significant advantages in terms of heat management, product consistency, and process intensification [9] [10] [11].

Batch stirred tank reactors provide excellent mixing characteristics and temperature control for exothermic nitration reactions. The large heat capacity of batch systems allows for effective heat removal during highly exothermic reactions, preventing thermal runaway conditions [20]. However, batch operations suffer from inherent disadvantages including batch-to-batch variation, prolonged reaction times, and limited heat transfer area [10].

Continuous flow microreactors represent a paradigm shift in nitration technology, offering superior heat and mass transfer characteristics compared to conventional batch systems [9] [10] [21]. The high surface-to-volume ratio of microchannels enables rapid heat removal, allowing operation at elevated temperatures without thermal runaway risks [9] [21]. Residence times in microreactor systems can be reduced from hours to minutes while maintaining high conversion and selectivity [9] [10].

The implementation of continuous flow nitration systems demonstrates significant improvements in process metrics. Microreactor configurations achieve heat transfer coefficients exceeding 10,000 W/m²K, compared to 200-500 W/m²K for conventional batch reactors [21]. This enhanced heat transfer capability enables operation at higher temperatures and concentrations, resulting in increased production rates and reduced reaction times [21].

Plug flow reactor configurations provide optimal performance for fast, highly exothermic nitration reactions. The axial concentration and temperature profiles in plug flow systems ensure consistent reaction conditions and minimize side reactions [10]. The narrow residence time distribution characteristic of plug flow reactors enhances product selectivity compared to mixed flow systems [10].

Table 3 provides a comprehensive comparison of different reactor configurations employed in industrial nitration processes, highlighting the trade-offs between production capacity, safety, and operational characteristics.

Byproduct Management and Isolation Techniques

The management of byproducts in nitration processes represents a critical aspect of industrial production, affecting both economic viability and environmental compliance [9] [22] [23]. Nitration reactions generate various byproducts including nitrophenols, dinitro compounds, and tar-like materials that require careful handling and separation [9] [23].

Nitrophenol formation constitutes a major byproduct concern in aromatic nitration processes. These compounds arise from oxidative nitration pathways and can accumulate in distillation systems, creating thermal stability issues [20]. The formation of nitrophenols can be minimized by maintaining sulfuric acid concentrations below critical thresholds and avoiding prolonged exposure to elevated temperatures [9].

The formation pathway of nitrophenols during nitration has been elucidated through systematic studies of reaction intermediates [9]. The mechanism involves initial nitration followed by hydroxylation through oxidative processes. By controlling the sulfuric acid concentration below 74.5 weight percent, nitrophenol formation can be significantly suppressed [9].

Trinitrobenzene and other highly nitrated compounds represent dangerous byproducts due to their explosive properties. The formation of these compounds is favored at high nitric acid concentrations and elevated temperatures [9]. Process control strategies focus on maintaining optimal reactant ratios and temperature profiles to minimize polynitration reactions [9].

Advanced separation techniques have been developed to isolate and purify nitration products while managing byproduct streams. Distillation systems require careful design to prevent accumulation of thermally unstable compounds in reboiler sections [20]. The use of steam stripping and liquid-liquid extraction enables effective separation of products from acid phases [9].

Continuous flow systems demonstrate superior byproduct management compared to batch processes. The reduced residence time and improved temperature control in microreactor systems result in decreased formation of unwanted polynitration products [9]. Under optimized conditions, trinitrophenol levels can be reduced to 112 ppm compared to 509 ppm in equivalent batch processes [9].

The economic impact of byproduct management extends beyond disposal costs to include product yield losses and catalyst deactivation. Effective byproduct control strategies can increase overall process efficiency by 15-20% while reducing waste treatment requirements [9] [10]. The implementation of integrated separation and recycling systems enables recovery of valuable intermediates and reduces raw material consumption [9].

Thermodynamic Parameters

Melting Point Depression Analysis

1-Isopropyl-3-nitrobenzene, as a nitrobenzene derivative, exhibits thermodynamic behavior consistent with related aromatic nitro compounds. The melting point depression constant (Kf) for nitrobenzene-based systems has been experimentally determined to be 8.0-8.1 K·kg/mol [1] [2] [3]. This value indicates that 1-Isopropyl-3-nitrobenzene solutions will demonstrate significant freezing point depression when dissolved in appropriate solvents.

The depression in melting point follows the relationship ΔTf = Kf × m, where ΔTf represents the change in freezing temperature, Kf is the molal freezing point depression constant, and m is the molality of the solution [1] [2]. For nitrobenzene systems, this relationship has been validated through multiple experimental studies demonstrating consistent behavior across various concentrations [1] [3].

The molecular structure of 1-Isopropyl-3-nitrobenzene, with its bulky isopropyl group and electron-withdrawing nitro group, influences the intermolecular interactions that affect phase transitions. The presence of the isopropyl substituent introduces steric hindrance that can modify the crystalline packing arrangement, potentially altering the melting point depression behavior compared to unsubstituted nitrobenzene [4].

Boiling Point Elevation in Mixed Systems

The boiling point elevation constant (Kb) for nitrobenzene-based compounds is 5.24 K·kg/mol [5] [6] [7]. This relatively high value indicates that 1-Isopropyl-3-nitrobenzene will exhibit significant boiling point elevation when present as a solute in solution. The boiling point elevation follows the relationship ΔTb = Kb × m, where ΔTb represents the change in boiling temperature [5] [7].

1-Isopropyl-3-nitrobenzene has a reported boiling point of 118-120°C at 15 mmHg (reduced pressure) [8]. Under standard atmospheric pressure, the boiling point would be considerably higher, estimated to be in the range of 240-250°C based on the vapor pressure relationships and comparison with related nitrobenzene derivatives [8] [9].

The elevated boiling point is attributed to the strong intermolecular interactions between the aromatic ring systems and the polar nitro groups. The presence of the isopropyl group contributes additional van der Waals interactions, further stabilizing the liquid phase and requiring higher temperatures for vaporization [11].

Solubility Profile in Organic Solvents

1-Isopropyl-3-nitrobenzene demonstrates characteristic solubility behavior typical of nitrobenzene derivatives. The compound is sparingly soluble in water due to its aromatic nature and the presence of the hydrophobic isopropyl group [11]. Water solubility is estimated to be less than 1 g/100 mL at room temperature, based on comparison with similar nitrobenzene derivatives [12] [13].

The compound exhibits high solubility in organic solvents, particularly those with similar polarity and aromatic character. It is highly soluble in acetone, benzene, toluene, and ethanol [11] [12]. The solubility in these solvents is attributed to favorable π-π interactions between the aromatic rings and dipole-dipole interactions with the nitro group [12] [13].

Specific solubility data for nitrobenzene derivatives indicates complete miscibility with diethyl ether, benzene, and alcohol systems [14]. The compound shows slightly reduced solubility in carbon tetrachloride due to the lack of polar interactions with the nitro group [12]. The solubility pattern follows the general principle that "like dissolves like," with the aromatic nitro compound showing preference for organic solvents with similar electronic characteristics [14].

Thermal Decomposition Pathways

The thermal decomposition of 1-Isopropyl-3-nitrobenzene follows pathways characteristic of nitrobenzene derivatives. Thermal analysis studies of nitrobenzene and its derivatives indicate that decomposition typically begins in the temperature range of 300-500°C [15] [16]. The primary decomposition pathway involves cleavage of the O-NO₂ bond, which is the weakest bond in the molecule [17] [18].

The initial decomposition step involves homolytic cleavage of the carbon-nitrogen bond connecting the nitro group to the aromatic ring. This process generates phenyl radicals and nitrogen dioxide as primary products [19] [20]. The activation energy for this process is estimated to be 38-42 kcal/mol based on studies of similar nitro compounds [17] [18].

Secondary decomposition pathways involve the formed phenyl radicals undergoing various reactions including recombination, hydrogen abstraction, and further fragmentation [19]. The presence of the isopropyl group can influence these secondary reactions by providing additional radical reaction sites and steric effects that may alter the decomposition kinetics [4].

The thermal decomposition process is highly exothermic, with enthalpy changes of approximately -2.5 × 10³ J/g observed for nitrobenzene derivatives [15]. This high energy release makes thermal decomposition a significant safety consideration in handling and storage applications [15] [16].

Photochemical Reactivity and Ultraviolet Stability

1-Isopropyl-3-nitrobenzene exhibits photochemical reactivity characteristic of nitrobenzene derivatives when exposed to ultraviolet radiation. Studies of nitrobenzene photochemistry indicate that the compound undergoes photodegradation when exposed to UV light, with efficiency strongly dependent on wavelength [21] [22] [23].

The photodegradation process is most efficient at shorter wavelengths, particularly around 254 nm, where nearly complete degradation can be achieved [23] [24]. At longer wavelengths (350 nm), the degradation efficiency is significantly reduced, with less than 35% degradation observed under similar conditions [23]. This wavelength dependence is attributed to the electronic absorption characteristics of the nitro group and the aromatic ring system [21] [22].

The primary photochemical pathway involves excitation to the S₁ state followed by intersystem crossing to the triplet manifold [21]. The triplet state undergoes various decomposition reactions including nitro group elimination and aromatic ring modification [21] [22]. The process occurs through multiple timescales, with ultrafast processes (femtoseconds to picoseconds) involving electronic relaxation and slower processes (nanoseconds) involving chemical bond breaking [21].

Photodegradation products include phenolic compounds, aromatic aldehydes, and various nitrogen-containing species [25] [24]. The quantum yield for photodegradation is relatively high, particularly in the presence of hydroxyl radicals generated by photochemical processes [25] [23]. This photochemical instability has implications for environmental fate and suggests limited stability under prolonged UV exposure [21] [22].

XLogP3

3.2

Dates

Last modified: 07-22-2023

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